molecular formula C10H13N5O3 B1231824 2'-Deoxy-4-aminopyrazolopyrimidineribofuranoside CAS No. 4302-99-2

2'-Deoxy-4-aminopyrazolopyrimidineribofuranoside

Cat. No.: B1231824
CAS No.: 4302-99-2
M. Wt: 251.24 g/mol
InChI Key: GQDCTRKQKKYCHJ-KJFJCRTCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Aminopyrazolopyrimidine-2’-deoxyribofuranoside is a compound that has garnered significant interest in the field of medicinal chemistry. It is a derivative of the 4-aminopyrazolopyrimidine scaffold, which is known for its potential in designing small-molecule inhibitors for various diseases .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-aminopyrazolopyrimidine-2’-deoxyribofuranoside typically involves the modification of the 4-aminopyrazolopyrimidine scaffold. This process includes the attachment of a deoxyribofuranoside moiety to the core structure. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring compliance with industrial standards for purity and safety .

Chemical Reactions Analysis

Types of Reactions

4-Aminopyrazolopyrimidine-2’-deoxyribofuranoside can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups .

Scientific Research Applications

4-Aminopyrazolopyrimidine-2’-deoxyribofuranoside has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It serves as a tool for investigating biological pathways and interactions at the molecular level.

    Medicine: It is explored for its potential as a small-molecule inhibitor in the treatment of diseases, particularly those involving kinase activity.

    Industry: It finds applications in the development of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 4-aminopyrazolopyrimidine-2’-deoxyribofuranoside involves its interaction with specific molecular targets, such as kinases. By binding to these targets, it can inhibit their activity, thereby modulating various cellular pathways. This inhibition can lead to therapeutic effects, particularly in diseases where kinase activity is dysregulated .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Aminopyrazolopyrimidine-2’-deoxyribofuranoside is unique due to its specific structure, which allows for the attachment of a deoxyribofuranoside moiety. This modification enhances its potential as a therapeutic agent by improving its binding affinity and specificity for certain molecular targets .

Properties

CAS No.

4302-99-2

Molecular Formula

C10H13N5O3

Molecular Weight

251.24 g/mol

IUPAC Name

(2R,3S)-5-(4-aminopyrazolo[3,4-d]pyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-ol

InChI

InChI=1S/C10H13N5O3/c11-9-5-2-14-15(10(5)13-4-12-9)8-1-6(17)7(3-16)18-8/h2,4,6-8,16-17H,1,3H2,(H2,11,12,13)/t6-,7+,8?/m0/s1

InChI Key

GQDCTRKQKKYCHJ-KJFJCRTCSA-N

SMILES

C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O

Isomeric SMILES

C1[C@@H]([C@H](OC1N2C3=NC=NC(=C3C=N2)N)CO)O

Canonical SMILES

C1C(C(OC1N2C3=NC=NC(=C3C=N2)N)CO)O

Synonyms

2'-deoxy-4-aminopyrazolopyrimidineribofuranoside
4-amino-1-(2-deoxypentofuranosyl)-1H-pyrazolo(3,4-d)pyrimidine
4-aminopyrazolo(3,4-d)pyrimidine-2'-deoxyriboside
4-aminopyrazolopyrimidine-2'-deoxyribofuranoside
4-aminopyrazolopyrimidine-2'-deoxyribofuranoside, (beta-D-erythro)-isomer
8-aza-7-deazaadenosine
pyrazolo(3,4-d)pyrimidin-4-amine N(9)-(2'-deoxyribofuranoside)

Origin of Product

United States

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